Cell-Membrane Impermeability in Caco-2 and PAMPA
In a Caco‑2 monolayer permeability assay, IHR‑1 exhibited negligible transepithelial transport, whereas its asymmetric analog IHR‑NAc crossed the monolayer efficiently [REFS‑1]. In a parallel artificial membrane permeability assay (PAMPA), IHR‑1 again showed poor permeation; the authors state that breaking the symmetry of IHR‑1 (removing one chlorine atom) markedly improves cell penetration [REFS‑1]. By contrast, vismodegib and sonidegib are orally bioavailable agents with demonstrated blood–brain barrier penetration, consistent with high cell permeability [REFS‑2]. This property functionally restricts IHR‑1 to antagonism of the cell‑surface SMO pool.
| Evidence Dimension | Cell membrane permeability (Caco‑2 monolayer assay) |
|---|---|
| Target Compound Data | IHR‑1: minimal transepithelial transport (exact Papp not numerically reported; described as poorly traversing the monolayer) |
| Comparator Or Baseline | IHR‑NAc (asymmetric analog): efficient transepithelial transport (exact Papp not numerically reported); vismodegib: known to be cell‑permeable (not tested head-to-head in the same assay) |
| Quantified Difference | IHR‑1 is functionally impermeant; IHR‑NAc crosses cell monolayer efficiently |
| Conditions | Caco‑2 cell monolayer assay; PAMPA assay (Chen et al., 2014) |
Why This Matters
The functional impermeability of IHR‑1 makes it a clean tool for discriminating between signaling events initiated at the plasma membrane versus intracellular compartments, a distinction lost with cell‑permeable antagonists.
- [1] Chen B, Singh Y, Fan C-W, et al. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation. Chem Biol. 2014;21(12):1680-1689. doi:10.1016/j.chembiol.2014.10.013 View Source
- [2] Lauressergues E, Heusler P, Lestienne F, et al. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacol Res Perspect. 2016;4(2):e00214. doi:10.1002/prp2.214 (Provides comparative data for vismodegib, sonidegib, etc.) View Source
